molecular formula C16H26N2O3 B5711691 1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B5711691
M. Wt: 294.39 g/mol
InChI Key: SIKYVZPABJRSRY-UHFFFAOYSA-N
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Description

1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound that features a piperazine ring substituted with an ethyl group and a 3,4,5-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the trimethoxyphenyl group.

    Reduction: Reduced forms of the compound, potentially altering the piperazine ring.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization, which can lead to anti-cancer effects . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4,5-trimethoxyphenyl)methylpiperazine: Similar structure but lacks the ethyl group.

    3,4,5-trimethoxybenzyl chloride: A precursor in the synthesis of the target compound.

    1-ethylpiperazine: Another precursor used in the synthesis.

Uniqueness

1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the presence of both the ethyl group and the trimethoxyphenylmethyl group, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-ethyl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-5-17-6-8-18(9-7-17)12-13-10-14(19-2)16(21-4)15(11-13)20-3/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKYVZPABJRSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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